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Compound of Interest

Compound Name: Sakacin P

Cat. No.: B235339 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Sakacin P is a class IIa bacteriocin produced by Lactobacillus sakei, exhibiting strong

antimicrobial activity against various foodborne pathogens, notably Listeria monocytogenes.[1]

Its potential as a natural food preservative and a therapeutic agent has garnered significant

interest. However, the production of sakacin P in its native host is often limited due to complex

regulatory mechanisms.[1] Heterologous expression in well-characterized systems like

Escherichia coli offers a promising alternative for large-scale, cost-effective production. These

application notes provide a comprehensive guide to the heterologous expression of sakacin P
in E. coli, covering vector design, host strain selection, expression, purification, and activity

assessment.
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Component Gene Name
Organism of
Origin

Function Reference

Pre-sakacin P sppA
Lactobacillus

sakei

Structural gene

encoding the

sakacin P pre-

peptide.

[2]

Sakacin P

Immunity Protein
spiA

Lactobacillus

sakei

Confers

immunity to the

producer strain

against sakacin

P.

[2]

Histidine Kinase sppK
Lactobacillus

sakei

Part of a two-

component

signal

transduction

system

regulating

sakacin P

production.

[2]

Response

Regulator
sppR

Lactobacillus

sakei

Part of a two-

component

signal

transduction

system

regulating

sakacin P

production.

[2]

ABC Transporter sppT
Lactobacillus

sakei

Involved in the

secretion of

sakacin P.

[2]

Accessory

Protein
sppE

Lactobacillus

sakei

Assists the ABC

transporter in

sakacin P

secretion.

[2]
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Table 2: Recommended Plasmids and Host Strains for
Sakacin P Expression in E. coli

Plasmid Series Key Features
Recommended
Host Strain

Rationale

pET Vectors (e.g.,

pET-28a)

T7 promoter, optional

His-tag for purification,

kanamycin resistance.

E. coli BL21(DE3)

High-level protein

expression, deficient

in Lon and OmpT

proteases.[3]

pET Vectors with

pLysS

T7 promoter, co-

expression of T7

lysozyme to reduce

basal expression.

E. coli

BL21(DE3)pLysS

Tighter control of

expression, beneficial

for potentially toxic

proteins.

Codon-optimized

synthetic gene

Sequence optimized

for E. coli codon

usage.

E. coli BL21(DE3)

Can significantly

enhance protein

expression levels.[4]

Table 3: Optimization of Sakacin P Expression
Conditions

Parameter Recommended Condition Rationale

Induction Temperature 16-25°C

Lower temperatures can

improve protein solubility and

activity.[1]

IPTG Concentration 0.1 - 1.0 mM
To induce expression from the

T7 promoter.

Induction Time 4 hours to overnight

Dependent on expression

temperature and protein

stability.

Culture Medium Luria-Bertani (LB) Broth
Standard medium for E. coli

growth and protein expression.

Antibiotic Selection Kanamycin (for pET-28a)
To maintain the expression

plasmid.
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Experimental Protocols
Protocol 1: Construction of Sakacin P Expression Vector
This protocol describes the cloning of the sakacin P structural gene (sppA) into a pET

expression vector.

1.1. Gene Synthesis and Codon Optimization:

The nucleotide sequence of the sppA gene from Lactobacillus sakei should be obtained from

a public database such as GenBank.

For optimal expression in E. coli, the gene sequence should be codon-optimized.[4][5] This

can be achieved using commercially available gene synthesis services.

Restriction sites (e.g., NdeI and XhoI for pET-28a) should be added to the 5' and 3' ends of

the gene, respectively, to facilitate cloning. An optional N-terminal or C-terminal His6-tag can

be incorporated for subsequent purification.

1.2. Vector and Insert Preparation:

Digest the pET-28a vector and the synthetic sppA gene with the selected restriction enzymes

(e.g., NdeI and XhoI) according to the manufacturer's instructions.

Purify the digested vector and insert using a gel extraction kit.

1.3. Ligation:

Set up a ligation reaction with the purified vector and insert at a molar ratio of approximately

1:3 (vector:insert).

Incubate the reaction with T4 DNA ligase at the recommended temperature and time.

1.4. Transformation into Cloning Host:

Transform the ligation mixture into a suitable cloning host, such as E. coli DH5α, using a

standard heat-shock or electroporation protocol.
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Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g.,

kanamycin for pET-28a).

Incubate overnight at 37°C.

1.5. Verification of Clones:

Perform colony PCR on the resulting colonies to screen for positive clones containing the

sppA insert.

Isolate plasmid DNA from positive clones and confirm the insert by restriction digestion and

Sanger sequencing.

Protocol 2: Heterologous Expression of Sakacin P
2.1. Transformation into Expression Host:

Transform the verified pET-sppA plasmid into a competent E. coli BL21(DE3) expression

host.[6]

Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

2.2. Protein Expression:

Inoculate a single colony into 5 mL of LB medium containing the selective antibiotic and grow

overnight at 37°C with shaking.

The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to

an initial OD600 of 0.05-0.1.

Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6.[7]

Cool the culture to the desired induction temperature (e.g., 20°C).

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[7]

Incubate the culture for a further 4-16 hours at the lower temperature with shaking. Low-

temperature induction can improve the activity of sakacin P.[1]
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2.3. Cell Harvesting:

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Discard the supernatant and store the cell pellet at -80°C until further processing.

Protocol 3: Purification of Recombinant Sakacin P
3.1. Cell Lysis:

Resuspend the frozen cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300

mM NaCl, 10 mM imidazole for His-tagged protein).

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

Lyse the cells by sonication on ice.[1]

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

3.2. Affinity Chromatography (for His-tagged sakacin P):

Equilibrate a Ni-NTA affinity column with lysis buffer.

Load the clarified lysate onto the column.

Wash the column with a wash buffer containing a slightly higher concentration of imidazole

(e.g., 20-40 mM) to remove non-specifically bound proteins.

Elute the recombinant sakacin P with an elution buffer containing a high concentration of

imidazole (e.g., 250-500 mM).

3.3. Buffer Exchange and Concentration:

Perform buffer exchange on the eluted fractions into a suitable storage buffer (e.g.,

phosphate-buffered saline, pH 7.4) using dialysis or a desalting column.

Concentrate the purified protein using a centrifugal filter unit if necessary.

3.4. Purity Assessment:
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Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

Determine the protein concentration using a standard method such as the Bradford assay.

Protocol 4: Sakacin P Activity Assay (Agar Well
Diffusion Method)

Prepare an overnight culture of an indicator strain, such as Listeria monocytogenes.

Prepare agar plates with a suitable medium (e.g., BHI agar).

Inoculate the molten agar with the indicator strain culture before pouring the plates.

Once the agar has solidified, create wells of a defined diameter in the agar.

Add a known concentration of the purified recombinant sakacin P to the wells.

Incubate the plates at the optimal growth temperature for the indicator strain.

Measure the diameter of the inhibition zone around the wells. The activity is typically

expressed in Arbitrary Units (AU) per milliliter, defined as the reciprocal of the highest dilution

showing a clear zone of inhibition.

Mandatory Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b235339?utm_src=pdf-body
https://www.benchchem.com/product/b235339?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b235339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasmid Construction

Protein Expression

Protein Purification & Analysis

sppA Gene Synthesis
& Codon Optimization

Vector & Insert Digestion

Ligation

Transformation
(Cloning Host)

Clone Verification

Transformation
(Expression Host)

Culture Growth

IPTG Induction

Cell Harvesting

Cell Lysis

Affinity Chromatography

SDS-PAGE & Activity Assay

Click to download full resolution via product page

Caption: Experimental workflow for heterologous expression of sakacin P in E. coli.
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Caption: Key components of a pET vector for sakacin P expression.
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Caption: IPTG induction pathway in the pET system for sakacin P expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cloning and heterologous expression of a bacteriocin sakacin P from Lactobacillus sakei
in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Analysis of the sakacin P gene cluster from Lactobacillus sake Lb674 and its expression in
sakacin-negative Lb. sake strains - PubMed [pubmed.ncbi.nlm.nih.gov]

3. documents.thermofisher.com [documents.thermofisher.com]

4. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in
Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

5. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD
Biosynsis [biosynsis.com]

6. neb.com [neb.com]

7. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]

To cite this document: BenchChem. [Application Notes and Protocols: Heterologous
Expression of Sakacin P in E. coli Systems]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b235339#heterologous-expression-of-sakacin-p-in-e-
coli-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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